REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Br[CH2:20]/[CH:21]=[CH:22]/[C:23]([O:25][CH2:26][CH3:27])=[O:24].[OH-].[Na+]>C(OCC)(=O)C.O>[CH2:1]([N:8]1[CH2:9][CH2:10][O:11][CH:21]([CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:20]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
19.05 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCO
|
Name
|
|
Quantity
|
18.44 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18.24 mL
|
Type
|
reactant
|
Smiles
|
BrC/C=C/C(=O)OCC
|
Name
|
|
Quantity
|
5.29 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
was further maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give orange oil
|
Type
|
WASH
|
Details
|
the resulting solution was washed with water (2×50 mL)
|
Type
|
DISTILLATION
|
Details
|
Ethyl acetate was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude compound (15 g)
|
Type
|
CUSTOM
|
Details
|
This crude compound was purified by flash chromatography (Biotage)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |